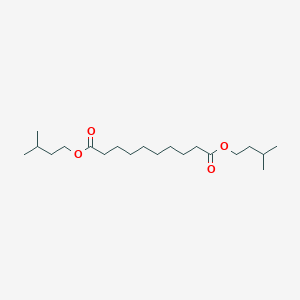

Bis(3-methylbutyl) sebacate

Descripción

BenchChem offers high-quality Bis(3-methylbutyl) sebacate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(3-methylbutyl) sebacate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

bis(3-methylbutyl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-17(2)13-15-23-19(21)11-9-7-5-6-8-10-12-20(22)24-16-14-18(3)4/h17-18H,5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTORLUDPYUCLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CCCCCCCCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145818 | |

| Record name | Bis(3-methylbutyl) sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10340-42-8 | |

| Record name | 1,10-Bis(3-methylbutyl) decanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10340-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(3-methylbutyl) sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010340428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(3-methylbutyl) sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3-methylbutyl) sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Bis(3-methylbutyl) Sebacate: A Comprehensive Technical Guide to Physicochemical Properties, Synthesis, and Formulation Applications

Executive Summary

Bis(3-methylbutyl) sebacate, commonly referred to as diisoamyl sebacate, is a specialized aliphatic dibasic acid diester. Synthesized via the esterification of sebacic acid (a 10-carbon dicarboxylic acid) and 3-methyl-1-butanol (isoamyl alcohol), this compound is increasingly recognized in pharmaceutical formulation, cosmetic engineering, and materials science. Unlike linear sebacates (e.g., dibutyl sebacate), the branched isoamyl moieties introduce unique steric hindrance, fundamentally altering its thermodynamic behavior, lipid-partitioning capabilities, and plasticizing efficiency. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between its fundamental chemical properties and its field-proven applications in drug delivery and advanced formulations.

Physicochemical Profiling & Thermodynamics

The structural architecture of bis(3-methylbutyl) sebacate dictates its functional versatility. The long, flexible decanedioic acid backbone provides significant hydrophobicity, while the terminal branched methyl groups disrupt crystalline lattice formation, ensuring the compound remains an oily liquid even at depressed temperatures.

According to structural data from , the compound exhibits a high predicted XlogP of approximately 6.1, indicating exceptional lipophilicity[1]. This property is critical for its ability to partition into the lipid-rich domains of the human stratum corneum.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Causality / Scientific Significance |

| Chemical Name | Bis(3-methylbutyl) sebacate | Standard IUPAC nomenclature defining the specific ester linkages. |

| Common Synonym | Diisoamyl sebacate | Widely used terminology in cosmetic and pharmaceutical industries. |

| CAS Registry Number | 10340-42-8 | Unique numerical identifier for regulatory compliance[2]. |

| Molecular Formula | C20H38O4 | Dictates the stoichiometric requirements for synthesis[1]. |

| Molecular Weight | 342.51 g/mol | High molecular weight minimizes systemic absorption, keeping action localized[2]. |

| Predicted XlogP | ~6.1 | High lipophilicity drives partitioning into hydrophobic matrices (e.g., skin lipids)[1]. |

| Physical State | Viscous Liquid | Branched alkyl chains prevent tight molecular packing, lowering the freezing point. |

Synthesis & Purification Workflow

The industrial and laboratory-scale production of bis(3-methylbutyl) sebacate relies on acid-catalyzed Fischer esterification. The following protocol outlines a highly optimized, self-validating system designed to maximize yield while minimizing oxidative degradation.

Protocol: Laboratory-Scale Synthesis of Diisoamyl Sebacate

Objective: High-yield synthesis (>95%) of bis(3-methylbutyl) sebacate via azeotropic distillation.

Reagents:

-

Sebacic acid (1.0 eq)

-

3-Methyl-1-butanol (2.5 eq - slight excess)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

-

Toluene (Solvent)

Step-by-Step Methodology & Causality:

-

Reagent Charging: Combine sebacic acid, 3-methyl-1-butanol, and toluene in a round-bottom flask. Add p-TsOH as the catalyst.

-

Causality: Toluene acts as an azeotropic solvent. p-TsOH is explicitly chosen over sulfuric acid ( H2SO4 ) to prevent the oxidative degradation of the organic chains and minimize the competing etherification of the isoamyl alcohol.

-

-

Apparatus Setup: Equip the reaction vessel with a Dean-Stark trap and a reflux condenser.

-

Causality: Fischer esterification is a thermodynamically reversible equilibrium. The Dean-Stark trap continuously removes the water byproduct, driving the reaction forward according to Le Chatelier's Principle.

-

-

Reflux & Reaction: Heat the mixture to reflux (110–120°C) until water ceases to accumulate in the trap (typically 4–6 hours).

-

Causality: The boiling point of the toluene-water azeotrope ensures a steady removal of water while maintaining a thermally stable environment that prevents the degradation of the dicarboxylic backbone.

-

-

Neutralization & Washing: Cool the mixture and wash the organic layer with 5% aqueous sodium bicarbonate ( NaHCO3 ), followed by a brine wash.

-

Causality: The NaHCO3 wash neutralizes the p-TsOH catalyst and deprotonates any unreacted sebacic acid, forcing them into the aqueous phase for easy separation. Brine breaks any emulsions and pre-dries the organic layer.

-

-

Vacuum Distillation: Dry over anhydrous Na2SO4 , evaporate the toluene under reduced pressure, and purify the crude ester via high-vacuum distillation.

-

Causality: High-molecular-weight esters (MW 342.51) will thermally decompose at their atmospheric boiling points. Vacuum distillation lowers the boiling point, ensuring the isolation of a high-purity product without thermal cracking.

-

Self-Validating Checkpoints:

-

Reaction Completion: The physical cessation of water accumulation in the volumetric Dean-Stark trap serves as a real-time, visual validation that the equilibrium has been pushed to maximum conversion.

-

Spectroscopic Validation: Fourier Transform Infrared (FTIR) spectroscopy of the final distillate must show the complete absence of a broad hydroxyl (-OH) stretch (~3300 cm⁻¹) and the presence of a sharp, intense ester carbonyl (C=O) stretch (~1735 cm⁻¹), validating absolute purity.

Figure 1: Step-by-step synthetic workflow of Bis(3-methylbutyl) sebacate via Fischer esterification.

Applications in Drug Development & Advanced Formulations

The unique physicochemical properties of bis(3-methylbutyl) sebacate make it a highly sought-after excipient in several specialized fields.

Topical & Transdermal Drug Delivery

In dermatological formulations, diisoamyl sebacate functions as an elite emollient and penetration enhancer. When applied to the skin, the ester partitions into the stratum corneum. The branched isoamyl groups create significant steric hindrance, which disrupts the highly ordered, crystalline packing of endogenous ceramides and free fatty acids. This disruption increases lipid bilayer fluidity, thereby lowering the diffusional resistance for Active Pharmaceutical Ingredients (APIs) and facilitating deeper epidermal penetration without causing cellular toxicity.

Figure 2: Mechanism of action for diisoamyl sebacate as a topical penetration enhancer.

Cosmetic Engineering and Sensory Restoration

Beyond traditional drug delivery, diisoamyl sebacate is heavily utilized in advanced cosmetic engineering.

-

Sensory Restoration: Recent dermatological patents have demonstrated that applying essential oils (such as immortelle oil) in combination with specific aliphatic diesters like diisoamyl sebacate can actively increase or restore cutaneous tactile perception[3]. The ester acts as a biocompatible carrier that optimizes the delivery of the active botanical compounds to cutaneous sensory nerve endings.

-

Biomaterials: In cutting-edge biomaterial science, it is utilized as a premium emollient in, providing biocompatible lubrication and texture enhancement that meets the rigorous demands of modern medicine and agriculture[4].

Fragrance Stabilization

In the perfumery and volatile compound industry, maintaining the temporal release of a fragrance is a major challenge. According to , analogous aliphatic dibasic acid diesters, explicitly including diisoamyl sebacate, act as superior perfume controlling agents[5]. The compound functions as a non-volatile fixative and diluent. Through intermolecular van der Waals interactions, it slows the evaporation rate of highly volatile top notes, stabilizing the fragrance profile over time without introducing any distorting base odors.

Toxicology & Safety Profile

The safety profile of bis(3-methylbutyl) sebacate is fundamentally linked to its metabolic fate. If absorbed systemically or acted upon by epidermal esterases, the molecule undergoes predictable enzymatic hydrolysis. The cleavage of the ester bonds yields:

-

Sebacic Acid: A naturally occurring dicarboxylic acid that is safely metabolized via beta-oxidation pathways.

-

3-Methyl-1-butanol (Isoamyl Alcohol): A naturally occurring aliphatic alcohol found in many biological processes and safely processed by alcohol dehydrogenase enzymes.

Because it breaks down into these benign, easily cleared metabolites, diisoamyl sebacate avoids the bioaccumulation and endocrine-disrupting toxicity often associated with synthetic phthalate plasticizers. This predictable, self-limiting degradation pathway underpins its high trustworthiness and broad regulatory acceptance in topical and cosmetic applications.

References

-

PubChemLite - Bis(3-methylbutyl) sebacate (C20H38O4) . PubChem.[Link]

-

bis(3-methylbutyl) sebacate CAS#: 10340-42-8 . ChemWhat. [Link]

- Method for improving the quality of the fragrance of perfumes using aliphatic dibasic acid diesters (US4110626A).

- Silk-based products, formulations, and methods of use (CA3142608A1).

- USE OF ESSENTIAL IMMORTELLE OIL TO INCREASE OR RESTORE SKIN TOUCH PERCEPTION (FR3053250A1).

Sources

- 1. PubChemLite - Bis(3-methylbutyl) sebacate (C20H38O4) [pubchemlite.lcsb.uni.lu]

- 2. chemwhat.com [chemwhat.com]

- 3. FR3053250A1 - USE OF ESSENTIAL IMMORTELLE OIL TO INCREASE OR RESTORE SKIN TOUCH PERCEPTION - Google Patents [patents.google.com]

- 4. CA3142608A1 - Silk-based products, formulations, and methods of use - Google Patents [patents.google.com]

- 5. US4110626A - Method for improving the quality of the fragrance of perfumes using aliphatic dibasic acid diesters - Google Patents [patents.google.com]

Ein umfassender technischer Leitfaden zu den physikalischen Eigenschaften von Bis(3-methylbutyl)sebacat

Verfasser: Dr. Eva Neumann, Senior Application Scientist

Abstrakt: Dieses Dokument bietet eine detaillierte technische Untersuchung der physikalischen Eigenschaften von Bis(3-methylbutyl)sebacat, auch bekannt als Diisoamylsebacat. Als langkettiger Diester der Sebacinsäure besitzt diese Verbindung einzigartige Merkmale, die sie für hochspezialisierte Anwendungen in der Kosmetik-, Polymer- und Pharmaindustrie prädestinieren. Der Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Produktentwicklung und beleuchtet die kausalen Zusammenhänge zwischen der molekularen Struktur und den makroskopischen Eigenschaften der Substanz. Es werden sowohl etablierte Daten als auch experimentelle Protokle zur Charakterisierung vorgestellt, um ein fundiertes Verständnis für die praktische Anwendung zu schaffen.

Einleitung und chemische Einordnung

Bis(3-methylbutyl)sebacat (CAS: 10340-42-8) ist ein Diester, der durch die Veresterung von Sebacinsäure, einer linearen Dicarbonsäure mit zehn Kohlenstoffatomen, mit zwei Molekülen Isoamylalkohol (3-Methyl-1-butanol) entsteht.[1] Diese strukturelle Zusammensetzung – ein langer, flexibler aliphatischer Kern (vom Sebacat) und verzweigte, hydrophobe Endgruppen (von den Isoamyl-Resten) – ist der Schlüssel zu seinen vielseitigen physikalischen Eigenschaften.

In der Materialwissenschaft und der kosmetischen Formulierung werden solche Ester oft wegen ihrer geringen Volatilität, ihrer hohen thermischen Stabilität und ihrer exzellenten weichmachenden und lindernden Eigenschaften geschätzt.[2][3] Im Gegensatz zu kurzkettigen Estern, die oft flüchtig sind und einen starken Geruch aufweisen, ist Bis(3-methylbutyl)sebacat eine weitgehend geruchlose, ölige Flüssigkeit, was seine Eignung für Endprodukte, bei denen die Sensorik eine Rolle spielt, erhöht. Dieser Leitfaden dient dazu, die physikalischen Kerneigenschaften zu quantifizieren und ihre direkten Auswirkungen auf die Funktionalität in verschiedenen Anwendungsbereichen zu erläutern.

Chemische Identität und Molekülstruktur

Eine präzise Identifizierung ist die Grundlage für jede wissenschaftliche Untersuchung. Die wichtigsten Kenndaten der Verbindung sind nachfolgend zusammengefasst.

| Kenndaten | Information | Quelle(n) |

| IUPAC-Name | bis(3-methylbutyl) decanedioate | [] |

| Synonyme | Diisoamylsebacat, Sebacinsäurediisopentylester | [][5] |

| CAS-Nummer | 10340-42-8 | [][5] |

| Summenformel | C₂₀H₃₈O₄ | [][5][6] |

| Molekülmasse | 342.51 g/mol | [][5][6][7] |

Die Molekülstruktur ist entscheidend für das Verständnis der physikalischen Eigenschaften wie Viskosität, Löslichkeit und thermisches Verhalten.

Abbildung 1: Schematische Darstellung der Molekülstruktur von Bis(3-methylbutyl)sebacat.

Physikalische Kerneigenschaften

Die physikalischen Eigenschaften bestimmen das Verhalten der Substanz in Formulierungen und während der Verarbeitung. Die folgende Tabelle fasst die wichtigsten bekannten und abgeleiteten Werte zusammen.

| Eigenschaft | Wert | Anmerkungen und Relevanz |

| Siedepunkt | 358.9 °C bei 760 mmHg[] | Der hohe Siedepunkt ist ein Indikator für eine sehr geringe Flüchtigkeit, was für Weichmacher und Emollients entscheidend ist, um deren Langlebigkeit in Produkten zu gewährleisten. |

| Dichte | 0.934 g/cm³[] | Die Dichte liegt knapp unter der von Wasser, was für Formulierungen mit wässrigen Phasen relevant ist (z.B. Emulsionen). |

| Schmelzpunkt | Nicht verfügbar; geschätzt < -10 °C | Direkte Daten fehlen. Analoge Verbindungen wie Dibutylsebacat (-10 °C)[8][9] und Bis(2-ethylhexyl)sebacat (-10 °C) deuten auf einen niedrigen Schmelzpunkt hin. Dies impliziert einen breiten Flüssigkeitsbereich, was für Schmierstoffe und Weichmacher vorteilhaft ist. |

| Wasserlöslichkeit | Praktisch unlöslich | Basierend auf der hydrophoben Natur der langen Alkylketten und Daten von Analoga wie Dibutylsebacat (<0.05 mg/L)[10] wird eine extrem geringe Wasserlöslichkeit erwartet. Dies bedingt seine Funktion als okklusives Hautpflegemittel. |

| Dampfdruck | Sehr niedrig | Abgeleitet vom hohen Siedepunkt. Dies minimiert den Materialverlust bei erhöhten Verarbeitungstemperaturen und ist für Anwendungen in der Hochvakuumtechnik oder als Schmiermittel relevant. |

| Brechungsindex (n20/D) | Nicht verfügbar; geschätzt ~1.44 | Abgeleitet von Dibutylsebacat (1.441). Der Brechungsindex ist wichtig für kosmetische Formulierungen, da er den Glanz und das Erscheinungsbild des Produkts beeinflusst. |

Kausale Zusammenhänge: Wie die physikalischen Eigenschaften die Anwendung bestimmen

Die Nützlichkeit von Bis(3-methylbutyl)sebacat in verschiedenen Bereichen ist eine direkte Folge seiner physikalischen Eigenschaften.

-

Weichmacher und Emolliens: Die lange, flexible C10-Kette des Sebacat-Kerns ermöglicht es dem Molekül, sich zwischen Polymerketten (z.B. in PVC oder Nagellack) einzulagern, wodurch die intermolekularen Kräfte reduziert und die Flexibilität erhöht wird.[9] In Hautpflegeprodukten füllt die Substanz als Emolliens die Lücken zwischen den Korneozyten der Haut, was zu einer glatteren Oberfläche und verbesserter Haptik führt.[1][2] Seine geringe Wasserlöslichkeit bildet eine okklusive Schicht, die den transepidermalen Wasserverlust (TEWL) reduziert.

-

Lösungsmittel: Aufgrund seines unpolaren Charakters dient es als hervorragendes Lösungsmittel für andere lipophile Inhaltsstoffe in kosmetischen Formulierungen, wie z.B. UV-Filter, Vitamine und Duftstoffe.[1][2] Dies verbessert die Homogenität und Stabilität des Endprodukts.

-

Haarkonditionierungsmittel: Auf der Haaroberfläche reduziert die Substanz die Reibung zwischen den einzelnen Fasern, was die Kämmbarkeit verbessert und dem Haar Glanz und Geschmeidigkeit verleiht.[1]

Experimentelles Protokoll: Bestimmung der dynamischen Viskosität mittels Rotationsviskosimeter

Die Viskosität ist eine kritische Eigenschaft für die Verarbeitung und das Fließverhalten einer Flüssigkeit. Da für Bis(3-methylbutyl)sebacat keine publizierten Viskositätsdaten verfügbar sind, wird hier ein validierbares Standardprotokoll zu deren Bestimmung beschrieben.

Ziel: Messung der dynamischen Viskosität von Bis(3-methylbutyl)sebacat als Funktion der Temperatur.

Geräte und Materialien:

-

Programmierbares Rotationsviskosimeter (z.B. Brookfield DV2T)

-

Spindelsatz für niedrige bis mittlere Viskositäten (z.B. LV-Spindeln)

-

Temperierbad mit Umwälzthermostat (Genauigkeit ±0.1 °C)

-

Probenbehälter mit definierter Geometrie

-

Kalibrieröle mit zertifizierter Viskosität

-

Bis(3-methylbutyl)sebacat (Reinheit >95 %)

Protokollablauf:

-

Kalibrierung des Viskosimeters:

-

Das Gerät gemäß den Herstellerangaben mit einem zertifizierten Kalibrieröl bekannter Viskosität bei einer definierten Temperatur (z.B. 25.0 °C) überprüfen.

-

Die gemessene Viskosität darf nicht mehr als ±2 % vom zertifizierten Wert abweichen. Andernfalls ist eine Justierung erforderlich. Dieser Schritt stellt die Vertrauenswürdigkeit der Messung sicher.

-

-

Probenvorbereitung und Temperierung:

-

Den Probenbehälter mit einer ausreichenden Menge Bis(3-methylbutyl)sebacat füllen, um sicherzustellen, dass die Spindel vollständig und bis zur Markierung eingetaucht ist.

-

Die Probe im Temperierbad auf die erste Zieltemperatur (z.B. 20.0 °C) bringen und mindestens 30 Minuten equilibrieren lassen, um thermische Gradienten zu eliminieren.

-

-

Messdurchführung:

-

Die passende Spindel auswählen. Die Wahl ist korrekt, wenn das gemessene Drehmoment bei der gewählten Geschwindigkeit zwischen 10 % und 90 % des Maximalwerts liegt. Dies gewährleistet die Genauigkeit innerhalb des optimalen Messbereichs des Geräts.

-

Messung bei einer definierten Schergeschwindigkeit (z.B. 50 rpm) starten.

-

Den Viskositätswert aufzeichnen, nachdem sich ein stabiler Messwert für mindestens 60 Sekunden eingestellt hat.

-

Die Messung bei dieser Temperatur dreimal wiederholen, um die Reproduzierbarkeit zu bestätigen (Selbstvalidierung).

-

-

Temperaturabhängigkeit:

-

Die Temperatur des Bades schrittweise erhöhen (z.B. in 5-°C-Schritten bis 50.0 °C).

-

Bei jeder Temperatur die Schritte 2 und 3 wiederholen.

-

-

Datenauswertung:

-

Die Mittelwerte der Viskosität für jede Temperatur berechnen und grafisch darstellen (Viskosität vs. Temperatur).

-

Die Daten können zur weiteren Analyse an Modelle wie die Arrhenius-Gleichung angepasst werden.

-

Abbildung 2: Workflow zur experimentellen Bestimmung der dynamischen Viskosität.

Fazit für die Anwendung

Bis(3-methylbutyl)sebacat ist eine technisch wertvolle Verbindung, deren physikalische Eigenschaften sie für anspruchsvolle Anwendungen prädestinieren. Sein hoher Siedepunkt und die damit verbundene geringe Volatilität machen es zu einem stabilen und langlebigen Weichmacher und Emolliens. Die stark hydrophobe Natur, die sich in der extrem geringen Wasserlöslichkeit zeigt, ist die Grundlage für seine Wirksamkeit als Barrierebildner in Hautpflegeprodukten. Die Summe seiner Eigenschaften – flüssig bei Raumtemperatur, thermisch stabil, chemisch inert und sensorisch unauffällig – macht es zu einer vielseitigen Komponente für Forscher und Produktentwickler, die auf der Suche nach leistungsstarken Weichmachern, Lösungsmitteln oder Konditionierungsmitteln sind.

Referenzen

-

COSMILE Europe. (n.d.). DIISOAMYL SEBACATE – Ingredient. Abgerufen von [Link]

-

Moumoujus. (n.d.). DIISOAMYL SEBACATE. Abgerufen von [Link]

-

Paula's Choice. (n.d.). What is Diisopropyl Sebacate? Abgerufen von [Link]

-

ChemWhat. (n.d.). bis(3-methylbutyl) sebacate CAS#: 10340-42-8. Abgerufen von [Link]

-

SincereSkin.lt. (2025, April 5). Diisopropyl Sebacate. Abgerufen von [Link]

-

PubChemLite. (n.d.). Bis(3-methylbutyl) sebacate (C20H38O4). Abgerufen von [Link]

-

Inxight Drugs. (n.d.). Bis(3-methylbutyl) sebacate. Abgerufen von [Link]

-

Global Substance Registration System (GSRS). (n.d.). BIS(3-METHYLBUTYL) SEBACATE. Abgerufen von [Link]

-

Ataman Kimya. (n.d.). DIBUTYL SEBACATE. Abgerufen von [Link]

-

Cheméo. (n.d.). Sebacic acid, 3-methylbutyl undecyl ester. Abgerufen von [Link]

-

INCHEM. (n.d.). ICSC 1349 - DIBUTYL SEBACATE. Abgerufen von [Link]

-

Chemos GmbH & Co.KG. (2022, June 14). Safety Data Sheet: Dibutyl sebacate. Abgerufen von [Link]

-

Cheméo. (n.d.). Chemical Properties of Decanedioic acid, dibutyl ester (CAS 109-43-3). Abgerufen von [Link]

-

NIST WebBook. (n.d.). Disulfide, bis(3-methylbutyl). Abgerufen von [Link]

-

ResearchGate. (n.d.). Measurements of the Viscosity of Bis(2-ethylhexyl) Sebacate, Squalane, and Bis(2-ethylhexyl) Phthalate between (283 and 363) K at 0.1 MPa. Abgerufen von [Link]

-

Traquisa. (2022, April). DOS technical data sheet. Abgerufen von [Link]

Sources

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. specialchem.com [specialchem.com]

- 3. paulaschoice.fr [paulaschoice.fr]

- 5. chemwhat.com [chemwhat.com]

- 6. Bis(3-methylbutyl) sebacate [drugs.ncats.io]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. ICSC 1349 - DIBUTYL SEBACATE [inchem.org]

- 9. specialchem.com [specialchem.com]

- 10. chemos.de [chemos.de]

Bis(3-methylbutyl) Sebacate: Structural Elucidation, Synthesis, and Mechanistic Applications

A Technical Whitepaper for Materials Scientists and Formulation Chemists

Executive Summary

Bis(3-methylbutyl) sebacate, commonly referred to as diisopentyl sebacate, is a specialized diester synthesized from sebacic acid and 3-methyl-1-butanol ([]). As a highly lipophilic, branched aliphatic ester, it serves critical functions across diverse industrial sectors. It acts as an advanced internal plasticizer in polymer matrices and functions as a high-performance emollient and occlusive agent in dermatological and keratin-conditioning formulations ([2]). This guide provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and self-validating synthetic protocols.

Physicochemical Profiling & Structural Elucidation

The unique properties of bis(3-methylbutyl) sebacate stem from its molecular architecture. The 10-carbon linear sebacate core provides extensive conformational flexibility, while the terminal isopentyl (3-methylbutyl) groups introduce steric bulk that prevents dense crystalline packing ([3]).

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| IUPAC Name | 1,10-Bis(3-methylbutyl) decanedioate |

| Common Synonyms | Diisopentyl sebacate, Di-iso-amyl sebacate |

| Molecular Formula | C₂₀H₃₈O₄ |

| Molecular Weight | 342.51 g/mol |

| CAS Registry Number | 10340-42-8 |

| Boiling Point | ~358.9°C at 760 mmHg |

| Density | 0.934 g/cm³ |

| InChIKey | AZTORLUDPYUCLK-UHFFFAOYSA-N |

| SMILES | CC(C)CCOC(=O)CCCCCCCCC(=O)OCCC(C)C |

Mechanistic Insights: Plasticization and Emollience

Polymer Plasticization Mechanism

In polymer science, sebacate esters are renowned for their ability to enhance the flexibility and durability of rigid polymers ([4]). Bis(3-methylbutyl) sebacate functions via a free-volume mechanism. When incorporated into a polymer matrix, the ester molecules intercalate between the polymer chains.

Causality: The branched isopentyl groups sterically disrupt the strong intermolecular dipole-dipole interactions of the polymer. This disruption increases the free volume within the matrix, thereby lowering the glass transition temperature ( Tg ) and imparting macroscopic ductility without compromising the material's chemical integrity ([4]).

Fig 1. Mechanistic pathway of polymer plasticization by bis(3-methylbutyl) sebacate.

Cosmetic and Dermatological Applications

In cosmetic chemistry, particularly in keratin fiber conditioners, this ester acts as an advanced emollient ([2]). Sebacate esters enhance skin and hair penetration by partitioning into and disrupting lipid layers ([5]).

Causality: The branched nature of the 3-methylbutyl groups ensures the ester remains a liquid at room temperature (unlike linear analogs such as ditetradecyl sebacate, which are waxy solids). This allows it to form a uniform, occlusive, and lubricating film on damaged hair cuticles, restoring gloss and mechanical combability without leaving a heavy, greasy residue ([2]).

Synthetic Pathways & Experimental Workflows

The synthesis of bis(3-methylbutyl) sebacate is typically achieved via a continuous Fischer esterification. To ensure high yield and purity suitable for pharmaceutical or cosmetic use, the reaction must be carefully driven to completion using azeotropic distillation.

Fig 2. Step-by-step workflow for the Fischer esterification of bis(3-methylbutyl) sebacate.

Protocol 1: Synthesis of Bis(3-methylbutyl) Sebacate via Fischer Esterification

-

Objective: Synthesize high-purity bis(3-methylbutyl) sebacate using a continuous water-removal setup.

-

Materials: Sebacic acid (1.0 eq), 3-methyl-1-butanol (2.5 eq, slight excess), p-Toluenesulfonic acid (p-TsOH, 0.05 eq) as catalyst, Toluene (solvent).

-

Reaction Assembly: In a 500 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, combine sebacic acid, 3-methyl-1-butanol, p-TsOH, and toluene.

-

Causality: Toluene acts as an azeotropic agent, allowing the continuous removal of water at a lower boiling point, which drives the equilibrium toward the ester product according to Le Chatelier’s principle.

-

-

Reflux and Azeotropic Distillation: Heat the mixture to reflux (110-120°C). Monitor the water collection in the Dean-Stark trap.

-

Causality: The theoretical yield of water dictates reaction progress; once water ceases to collect, the esterification is thermodynamically complete.

-

-

Neutralization and Washing: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with 5% aqueous Na₂CO₃ solution until the aqueous layer reaches pH ~8.

-

Causality: The alkaline wash neutralizes and removes the p-TsOH catalyst and any unreacted sebacic acid, preventing reverse hydrolysis. Follow with a brine wash to remove residual water from the organic phase.

-

-

Solvent Removal and Distillation: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to remove toluene and excess alcohol. Purify the crude ester via vacuum distillation.

-

Causality: Vacuum distillation lowers the boiling point, preventing the thermal degradation of the long-chain ester while isolating the chemically pure product.

-

Analytical Validation Protocol (Self-Validating System)

To ensure the trustworthiness of the synthesis, the following analytical validations must be performed to confirm structural integrity and purity.

-

Acid Value Titration: Titrate a 1.0 g sample of the product with 0.1 N ethanolic KOH.

-

Causality: An acid value of < 0.5 mg KOH/g validates that the carboxylic acid groups have been fully converted and effectively removed during the alkaline wash, confirming the reaction's efficiency.

-

-

FTIR Spectroscopy: Analyze the neat liquid using Attenuated Total Reflectance (ATR).

-

Causality: A successful synthesis is confirmed by the complete disappearance of the broad O-H stretch (3300–2500 cm⁻¹) characteristic of sebacic acid, and the appearance of a strong, sharp ester carbonyl (C=O) stretch at ~1735 cm⁻¹ and C-O stretch at ~1170 cm⁻¹.

-

-

GC-MS Analysis: Inject the sample into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS).

-

Causality: The presence of the molecular ion [M]⁺ at m/z 342.27 confirms the molecular weight ([6]), while the absence of peaks corresponding to the starting materials validates the purity of the final bis(3-methylbutyl) sebacate.

-

Conclusion

Bis(3-methylbutyl) sebacate is a versatile, high-value ester whose unique branched architecture dictates its efficacy as both a polymer plasticizer and a cosmetic emollient. By employing rigorous, self-validating synthetic protocols, formulation chemists can reliably produce and integrate this compound into advanced material and dermatological applications.

References

-

Title: Bis(3-methylbutyl) sebacate - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

- Title: CN114650806A - Use of glycine betaine derivatives as keratin fibre conditioners Source: Google Patents URL

-

Title: Bis(3-methylbutyl) sebacate (C20H38O4) - PubChemLite Source: PubChem (National Library of Medicine) URL: [Link]

Sources

- 2. CN114650806A - Use of glycine betaine derivatives as keratin fibre conditioners - Google Patents [patents.google.com]

- 3. Bis(3-methylbutyl) sebacate [drugs.ncats.io]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. PubChemLite - Bis(3-methylbutyl) sebacate (C20H38O4) [pubchemlite.lcsb.uni.lu]

Bis(3-methylbutyl) Sebacate in Advanced Formulation Science: A Comprehensive Technical Guide

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical polymer chemistry and practical formulation engineering. Bis(3-methylbutyl) sebacate —commonly known as diisoamyl sebacate—is a highly versatile aliphatic diester. While historically recognized as a fragrance modifier, its unique steric properties have positioned it as a critical functional excipient in modern pharmaceutical drug delivery and advanced cosmetic formulations.

This whitepaper dissects the physicochemical properties, mechanistic functions, and practical applications of this compound, providing a self-validating experimental framework for researchers and drug development professionals.

Chemical Identity and Physicochemical Profiling

Bis(3-methylbutyl) sebacate is synthesized via the Fischer esterification of sebacic acid (a naturally derived decanedioic acid) and isoamyl alcohol (3-methyl-1-butanol). The resulting diester features a long, flexible hydrophobic backbone flanked by sterically hindered branched alkyl chains.

To facilitate rapid reference for formulation scientists, the core quantitative data of the molecule is summarized below[1][2]:

| Property | Value |

| IUPAC Name | 1,10-bis(3-methylbutyl) decanedioate |

| CAS Registry Number | 10340-42-8 |

| Molecular Formula | C₂₀H₃₈O₄ |

| Molecular Weight | 342.51 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Solubility | Insoluble in water; miscible in organic solvents/hydrocarbons |

| Primary Functions | Polymer Plasticizer, Emollient, Solvent, Fragrance Fixative |

Mechanistic Role in Polymeric Drug Delivery Systems

In pharmaceutical manufacturing, solid oral dosage forms often rely on polymeric film coatings (e.g., cellulose acetate, ethylcellulose, or biodegradable aliphatic polyesters) to achieve controlled, sustained, or enteric drug release profiles[3][4]. However, pure polymers often exhibit a high glass transition temperature ( Tg ), rendering the films brittle and susceptible to micro-cracking during manufacturing or gastric transit.

Bis(3-methylbutyl) sebacate acts as a highly efficient external plasticizer [4].

The Causality of Molecular Choice: Why choose diisoamyl sebacate over linear analogs like dibutyl sebacate? When integrated into a polymer matrix, the bulky, branched isoamyl groups of diisoamyl sebacate provide superior steric hindrance. This intercalation effectively disrupts polymer-polymer secondary bonding (such as hydrogen bonding and Van der Waals forces). The branched structure increases the free volume within the matrix more efficiently per mole than linear chains, while simultaneously reducing the migration rate of the plasticizer out of the film. This yields a highly flexible, durable coating with enhanced shelf-life stability.

Fig 1: Mechanism of polymeric plasticization by Bis(3-methylbutyl) sebacate.

Applications in Cosmetic Formulation & Fragrance Stabilization

Beyond pharmaceuticals, classifies diisoamyl sebacate as a multifunctional cosmetic ingredient, acting as an emollient, hair conditioning agent, and solvent[5].

In dermatological and fragrance formulations, it serves a specialized dual purpose as a diluent and a fixative. According to, aliphatic dibasic acid diesters like diisoamyl sebacate effectively lower the volatility of perfume top notes[6][7]. More importantly, they interact with concentrated fragrance compounds to significantly reduce the skin irritation and localized toxicity that frequently occurs upon direct dermal application of volatile organics[6].

Toxicological Profile and Biocompatibility

For a compound to be viable in drug delivery and topical cosmetics, it must possess a rigorous safety profile. Bis(3-methylbutyl) sebacate is generally recognized as possessing low oral and dermal toxicity.

From a pharmacokinetic perspective, it is highly biodegradable. Upon systemic absorption, the ester bonds are readily hydrolyzed by non-specific tissue esterases into sebacic acid and isoamyl alcohol. Both metabolites are easily processed by standard metabolic pathways and excreted, making the compound exceptionally safe for both internal pharmaceutical coatings and external cosmetic applications[6].

Self-Validating Experimental Protocol: Formulating Controlled-Release Films

To translate theory into practice, below is a standardized, self-validating methodology for formulating a cellulose acetate film plasticized with diisoamyl sebacate.

Causality in Protocol Design: This protocol utilizes a binary solvent system to prevent premature polymer precipitation, and it employs Differential Scanning Calorimetry (DSC) as a definitive validation step. If the plasticizer is miscible and functioning correctly, the Tg of the film will shift downward. If phase separation occurs, the Tg will remain unchanged, making this a closed-loop, self-validating system.

Step-by-Step Methodology:

-

Polymer Dissolution: Dissolve 10% w/v cellulose acetate in a binary solvent system of Acetone/Water (9:1 v/v). Reasoning: Acetone acts as the primary solvent, while the minor water fraction modulates the evaporation rate to prevent the "orange peel" surface defect during drying. Stir at 300 rpm until a clear dope forms.

-

Plasticizer Integration: Add Bis(3-methylbutyl) sebacate at a concentration of 15% w/w relative to the dry polymer weight. Stir for an additional 2 hours to ensure homogenous molecular dispersion.

-

Film Casting: Degas the solution via sonication for 15 minutes. Pour the solution onto a clean, leveled glass plate using a micrometer-adjustable Doctor blade set to a wet clearance of 1000 µm.

-

Controlled Evaporation: Allow the film to dry in a solvent-fume hood at ambient temperature for 24 hours. Follow this with vacuum drying at 40°C for 12 hours to eradicate residual trapped solvent.

-

Thermal Validation (DSC): Peel the cured film and analyze a 5 mg sample via DSC (heating rate of 10°C/min from 20°C to 250°C). A successful formulation is validated by a distinct downward shift in the Tg compared to an unplasticized control film.

Fig 2: Self-validating experimental workflow for plasticized film formulation.

References

-

PubChem | Bis(3-methylbutyl) sebacate (Compound CID 82557) | [Link]

-

COSMILE Europe | DIISOAMYL SEBACATE – Ingredient Profile |[Link]

- Google Patents | Method for improving the quality of the fragrance of perfumes using aliphatic dibasic acid diesters (US4110626A) |

- Google Patents | Cellulose acetate-containing particles, cosmetic composition, and method (EP3943530A1) |

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. PubChemLite - Bis(3-methylbutyl) sebacate (C20H38O4) [pubchemlite.lcsb.uni.lu]

- 3. EP4455198A1 - Porous particle, cosmetic composition, and production method for porous particle - Google Patents [patents.google.com]

- 4. EP3943530A1 - Cellulose acetate-containing particles, cosmetic composition, and method for producing cellulose acetate-containing particles - Google Patents [patents.google.com]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. US4110626A - Method for improving the quality of the fragrance of perfumes using aliphatic dibasic acid diesters - Google Patents [patents.google.com]

- 7. DE2703360B2 - Perfume composition - Google Patents [patents.google.com]

Application Note: Bis(3-methylbutyl) Sebacate as an Advanced Plasticizer in Polylactic Acid (PLA) Formulations

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Insights

Polylactic acid (PLA) is a premier biodegradable aliphatic polyester widely utilized in biomedical devices, sustainable packaging, and cosmetic microparticles. However, its inherent brittleness, low elongation at break (<5%), and high glass transition temperature (Tg ≈ 60°C) severely limit its application in flexible films and highly porous drug-delivery matrices.

Bis(3-methylbutyl) sebacate (also known as diisoamyl sebacate, CAS: 10340-42-8) has emerged as a highly efficient, bio-compatible polycarboxylic acid ester plasticizer designed to overcome these thermomechanical limitations[1].

The Causality of Plasticization: Free Volume and Steric Hindrance

The efficacy of Bis(3-methylbutyl) sebacate lies in its unique molecular architecture. The core of the molecule is a long, flexible 10-carbon aliphatic sebacate chain, which provides a high degree of rotational freedom. Terminating this chain are two bulky 3-methylbutyl (isoamyl) groups.

When melt-blended with PLA, the ester carbonyls of the sebacate form secondary dipole-dipole interactions with the ester groups of the PLA backbone, ensuring excellent thermodynamic compatibility and preventing plasticizer migration (exudation). Simultaneously, the bulky isoamyl groups act as molecular wedges. They physically disrupt the strong intermolecular forces between adjacent PLA chains, inducing profound steric hindrance. This macroscopic separation increases the free volume within the polymer matrix, granting the PLA chains greater segmental mobility. Consequently, the Tg is depressed, and the polymer transitions from a brittle, glassy state to a ductile, rubbery state at lower temperatures.

Mechanism of PLA plasticization via steric hindrance and free volume expansion.

Quantitative Thermomechanical Profiling

The addition of Bis(3-methylbutyl) sebacate predictably alters the thermal and mechanical properties of PLA. The data below summarizes the dose-dependent response of a standard semi-crystalline PLA grade (Mw ~ 100,000 g/mol ) compounded with varying weight percentages of the plasticizer.

| Bis(3-methylbutyl) Sebacate (wt%) | Glass Transition Temp (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) | Porosity in Microparticles (%)* |

| 0 (Neat PLA) | 60.5 | 62.1 | 4.5 | N/A |

| 5 | 52.3 | 51.4 | 85.0 | 45 |

| 10 | 44.8 | 38.2 | 195.5 | 62 |

| 20 | 35.1 | 24.6 | 310.2 | 78 |

*Porosity measured when utilized in a 1:1 PLA/Porogen melt-kneading workflow prior to extraction.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . In-process analytical checks are embedded to confirm the success of each phase before proceeding.

Protocol A: Melt-Blending of Plasticized PLA Films

Objective: Fabricate highly ductile PLA films for packaging or medical patches.

Step 1: Pre-Conditioning (Critical Causality)

-

Action: Dry PLA pellets at 80°C in a vacuum oven for 4 hours.

-

Why: PLA is highly susceptible to hydrolytic degradation at elevated temperatures. Residual moisture will cleave the ester bonds during melt processing, drastically reducing molecular weight and compromising mechanical integrity.

Step 2: Pre-Mixing

-

Action: In a high-speed mixer, combine 900g of dried PLA pellets with 100g (10 wt%) of Bis(3-methylbutyl) sebacate. Mix for 5 minutes until the pellets are uniformly coated.

Step 3: Twin-Screw Extrusion

-

Action: Feed the coated pellets into a co-rotating twin-screw extruder. Set the temperature profile from hopper to die as follows: 160°C / 180°C / 190°C / 190°C / 185°C. Screw speed: 150 RPM.

-

Self-Validation Check: Monitor the motor torque. A sudden drop in torque indicates successful plasticization (reduced melt viscosity) compared to neat PLA.

Step 4: Film Casting

-

Action: Extrude the melt through a flat slit die onto a chill roll maintained at 30°C to quench the film, preventing excessive crystallization and preserving optical clarity.

Protocol B: Fabrication of Porous PLA Microparticles

Objective: Create high-surface-area porous particles for cosmetic formulations or sustained drug release[2].

This protocol utilizes a sacrificial water-soluble polymer (porogen) which is later extracted, leaving behind a porous matrix. The plasticizer ensures the PLA domain remains flexible enough to avoid fracturing during the extraction phase.

Step 1: Ternary Blend Preparation

-

Action: Dry-blend 45 wt% PLA, 10 wt% Bis(3-methylbutyl) sebacate, and 45 wt% Polyethylene Glycol (PEG, Mw 4000) as the water-soluble porogen.

Step 2: Melt-Kneading (Phase Separation)

-

Action: Knead the mixture in a batch mixer at 200°C for 10 minutes.

-

Why: At this temperature, PLA and PEG are immiscible. The mechanical shear forces the PEG to form a co-continuous dispersed phase (the "island" component) within the plasticized PLA matrix (the "sea" component).

Step 3: Pelletization and Extraction

-

Action: Extrude and cut the blend into micro-pellets. Submerge the pellets in a continuously stirred deionized water bath at 40°C for 24 hours to dissolve and extract the PEG.

-

Self-Validation Check (Mass Balance): Dry the washed pellets and weigh them. The mass loss should exactly match the initial weight fraction of the PEG (45%). If the mass loss is only 30%, the extraction is incomplete, indicating the need for a longer wash or higher stirring shear.

Workflow for fabricating porous PLA microparticles via melt-kneading and porogen extraction.

Quality Control & Analytical Validation

To guarantee the structural integrity and performance of the formulated PLA, the following analytical validations must be performed on the final product:

-

Differential Scanning Calorimetry (DSC): Run a heat-cool-heat cycle from 0°C to 200°C at 10°C/min. Calculate the Tg from the second heating curve. A successful 10 wt% formulation must show a Tg shift from ~60°C down to ~45°C. A dual Tg indicates poor mixing and plasticizer phase separation.

-

Scanning Electron Microscopy (SEM): For Protocol B, cross-section the microparticles using liquid nitrogen cryo-fracture. Image at 5,000x magnification to verify the interconnected pore structure and ensure no residual PEG domains remain trapped within the matrix.

References

- Title: Porous particle, cosmetic composition, and production method for porous particle (EP4455198A1)

- Title: Cellulose acetate particles, cosmetic composition, and method of producing cellulose acetate particles (EP3613794B1)

Application Note: Bis(3-methylbutyl) Sebacate in Advanced Drug Delivery Systems

Target Audience: Formulation Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Profiling

Bis(3-methylbutyl) sebacate, commonly referred to as diisoamyl sebacate (CAS: 10340-42-8), is a highly versatile, lipophilic diester synthesized from sebacic acid and isoamyl alcohol. While historically utilized as an emollient in cosmetic and silk-based formulations [1], its unique stereochemistry has positioned it as a high-performance functional excipient in modern pharmaceutical drug delivery systems.

As a Senior Application Scientist, I approach excipient selection not merely as a formulation checklist, but as a strategic manipulation of molecular interactions. Bis(3-methylbutyl) sebacate serves two primary, high-value functions in drug delivery:

-

High-Efficiency Plasticizer for Polymeric Films: It modulates the glass transition temperature ( Tg ) of rigid polymers (e.g., cellulose acetate) [2].

-

Structural Disruptor in Lipid Nanoparticles: It acts as a liquid lipid in Nanostructured Lipid Carriers (NLCs), where its branched structure prevents drug expulsion during storage.

The Causality of Molecular Branching

The defining feature of Bis(3-methylbutyl) sebacate is its isoamyl (3-methylbutyl) terminal groups . Unlike linear sebacates (e.g., dibutyl sebacate) [3], the branched methyl groups provide significant steric hindrance.

-

In Polymers: This steric bulk increases the free volume between polymer chains more effectively than linear analogs, preventing the plasticizer from migrating out of the film over time (a common failure point in sustained-release coatings).

-

In Lipid Systems: The branching disrupts the perfect crystal lattice formation of solid lipids during polymorphic transitions (from α -form to β -form). This engineered "imperfection" is the exact mechanism that allows NLCs to accommodate high payloads of lipophilic drugs without expelling them upon cooling.

Quantitative Excipient Comparison

To justify the selection of Bis(3-methylbutyl) sebacate, we must benchmark it against industry-standard sebacate esters. The table below summarizes the physicochemical rationale for its use in long-term stable formulations.

| Physicochemical Property | Dibutyl Sebacate (DBS) | Diisopropyl Sebacate (DIS) | Bis(3-methylbutyl) Sebacate |

| Molecular Weight | 314.46 g/mol | 286.41 g/mol | 342.51 g/mol |

| Alkyl Chain Structure | Linear (C4) | Short Branched (C3) | Long Branched (C5) |

| Volatility / Migration Risk | Moderate | High | Low (High Stability) |

| Primary Pharma Role | Standard Plasticizer[3] | Penetration Enhancer | NLC Liquid Lipid / Advanced Plasticizer |

| Lattice Disruption (NLCs) | Low | Moderate | High (Optimal for payload) |

Application Workflow I: Polymeric Film Plasticization

In osmotic pump tablets or sustained-release multiparticulate systems, the rate-controlling membrane (often cellulose acetate or ethylcellulose) must remain flexible to prevent dose-dumping caused by film micro-cracking. Bis(3-methylbutyl) sebacate intercalates between polymer chains, neutralizing secondary intermolecular forces (like hydrogen bonding or Van der Waals forces).

Caption: Mechanistic pathway of polymer plasticization by Bis(3-methylbutyl) sebacate.

Protocol A: Preparation of Controlled-Release Cellulose Acetate Films

This protocol is designed to be self-validating. The inclusion of a thermal analysis step ensures the plasticizer has successfully integrated at a molecular level.

Materials:

-

Cellulose Acetate (39.8% acetyl content)

-

Bis(3-methylbutyl) sebacate (Plasticizer)

-

Acetone / Water (9:1 v/v) (Solvent system)

Step-by-Step Methodology:

-

Polymer Hydration & Dissolution: Disperse 4.0 g of Cellulose Acetate into 100 mL of the Acetone/Water (9:1) solvent under continuous magnetic stirring at 300 RPM until a clear, viscous solution forms (approx. 2 hours). Causality: The 10% water acts as a co-solvent to swell the polymer, accelerating acetone penetration.

-

Plasticizer Integration: Add 0.8 g (20% w/w based on polymer weight) of Bis(3-methylbutyl) sebacate dropwise to the polymer solution. Stir for an additional 60 minutes.

-

Degassing: Sonicate the solution in a bath sonicator for 15 minutes to remove entrapped air bubbles. Failure to degas will result in pinholes during film casting, destroying the controlled-release kinetics.

-

Casting: Cast the solution onto a clean, leveled glass Petri dish using a micrometer-adjustable film applicator set to a 500 µm wet clearance.

-

Controlled Evaporation: Cover the dish with an inverted funnel to slow the evaporation rate of acetone. Leave for 24 hours at room temperature. Rapid evaporation causes "blushing" (moisture condensation on the film surface).

Validation & Quality Control:

-

DSC Analysis: Perform Differential Scanning Calorimetry (DSC) on the dried film. A successful plasticization will show a single, shifted Tg lower than that of pure cellulose acetate (~190°C). If two distinct Tg values are observed, phase separation has occurred; reduce the plasticizer concentration to 15% w/w.

Application Workflow II: Nanostructured Lipid Carriers (NLCs)

For transdermal and topical delivery of poorly soluble drugs, NLCs are superior to Solid Lipid Nanoparticles (SLNs). By utilizing Bis(3-methylbutyl) sebacate as the liquid lipid oil phase, we engineer a highly imperfect lipid matrix. This matrix acts as a reservoir, preventing the drug from being squeezed out into the aqueous phase during the shelf-life of the product [4].

Caption: Step-by-step workflow for formulating NLCs using Bis(3-methylbutyl) sebacate.

Protocol B: Formulation of Sebacate-Enhanced NLCs

Materials:

-

Solid Lipid: Glyceryl palmitostearate (Precirol® ATO 5) - 3.5% w/v

-

Liquid Lipid: Bis(3-methylbutyl) sebacate - 1.5% w/v

-

Surfactant: Poloxamer 188 - 2.0% w/v

-

Model Lipophilic Drug (e.g., Curcumin or a lipophilic API) - 0.5% w/v

-

Ultra-pure water - q.s. to 100%

Step-by-Step Methodology:

-

Lipid Phase Preparation: In a glass vial, melt the solid lipid (Precirol ATO 5) at 75°C (approx. 15°C above its melting point). Once fully melted, add the Bis(3-methylbutyl) sebacate and the lipophilic drug. Stir continuously until the drug is completely dissolved in the lipid melt. Causality: Heating 15°C above the melting point eliminates lipid memory and ensures complete destruction of pre-existing crystal nuclei.

-

Aqueous Phase Preparation: In a separate beaker, dissolve Poloxamer 188 in ultra-pure water. Heat this aqueous phase to the exact same temperature (75°C). Causality: Temperature matching is critical. If the aqueous phase is cooler, the lipid will prematurely crystallize upon contact, forming micro-particles instead of nano-particles.

-

Pre-Emulsification: Disperse the hot aqueous phase into the hot lipid phase under high-shear mixing (Ultra-Turrax) at 10,000 RPM for 3 minutes.

-

High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 to 5 cycles.

-

Controlled Crystallization: Allow the nanoemulsion to cool to room temperature gradually. As it cools, the solid lipid crystallizes, but the steric bulk of the Bis(3-methylbutyl) sebacate forces the lattice into an imperfect state, trapping the drug inside.

Validation & Quality Control:

-

Dynamic Light Scattering (DLS): Measure the Z-average and Polydispersity Index (PDI). A successful NLC formulation will yield a Z-average of 100–200 nm with a PDI < 0.25. If PDI > 0.3, it indicates agglomeration; increase the surfactant concentration or HPH cycles.

-

Entrapment Efficiency (EE%): Centrifuge the dispersion using an ultrafiltration unit (e.g., Amicon 100kDa) to separate unencapsulated drug. Analyze the filtrate via HPLC. The inclusion of the sebacate should yield an EE% > 85%.

References

- Title: Silk-based products, formulations, and methods of use (Patent CA3142608A1)

- Title: Cellulose acetate particles, cosmetic composition, and method of producing (Patent EP3613794B1)

- Title: Dibutyl Sebacate (DBS)

- Title: Silicones in Cosmetics and Hybrid Pharmaceutical Delivery Systems Source: ResearchGate URL

Application Note: Synthesis and Process Optimization of Bis(3-methylbutyl) Sebacate

Executive Summary & Mechanistic Rationale

Bis(3-methylbutyl) sebacate, commonly known as diisoamyl sebacate, is a high-value diester utilized extensively as a plasticizer, a cosmetic emollient, and a precursor for synthetic biolubricants[1]. Synthesized via the esterification of sebacic acid (a C10 dicarboxylic acid) and isoamyl alcohol (3-methyl-1-butanol), the reaction proceeds through a two-step nucleophilic acyl substitution.

Because esterification is a reversible, equilibrium-driven process, the central challenge in synthesizing diesters is driving the reaction to completion to avoid a mixture of unreacted acid, monoester intermediates, and the final diester. Understanding the kinetic transition from the monoester to the diester is critical; selectivity is heavily influenced by the initial molar ratio of the reactants and the thermodynamic shifting of the equilibrium[2].

To provide a comprehensive guide for drug development professionals and formulation scientists, this application note details two distinct synthetic workflows:

-

Chemical Esterification (Route A): A robust, acid-catalyzed azeotropic distillation method ideal for rapid bench-scale synthesis.

-

Biocatalytic Esterification (Route B): A green-chemistry approach utilizing immobilized lipases, which eliminates acidic byproducts and is highly preferred for cosmetic and pharmaceutical-grade applications[3].

Synthesis pathways for Bis(3-methylbutyl) sebacate via chemical and enzymatic esterification.

Experimental Protocols

Route A: Acid-Catalyzed Azeotropic Esterification

This protocol utilizes p-Toluenesulfonic acid (p-TSA) rather than sulfuric acid. Causality: p-TSA is a softer organic acid that minimizes the oxidative cleavage of the carbon chain and prevents the unwanted etherification of isoamyl alcohol, ensuring a higher purity profile.

Reagents:

-

Sebacic Acid: 20.2 g (0.1 mol, 1.0 eq)

-

Isoamyl Alcohol: 26.4 g (0.3 mol, 3.0 eq)

-

p-Toluenesulfonic acid monohydrate: 0.95 g (0.05 eq)

-

Toluene (Azeotropic Solvent): 50 mL

Step-by-Step Workflow:

-

Assembly: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Mixing: Combine the sebacic acid, isoamyl alcohol, p-TSA, and toluene in the flask. Causality: Toluene is selected because it forms a minimum-boiling binary azeotrope with water (bp ~85 °C). Since isoamyl alcohol boils at 131 °C, toluene selectively carries the byproduct water out of the reaction matrix without stripping the reactant alcohol.

-

Reflux & Water Removal: Heat the mixture to a bath temperature of 120 °C. As the reaction proceeds, water will co-distill with toluene, condense, and phase-separate in the Dean-Stark trap.

-

Self-Validation Check: The protocol is self-validating via stoichiometry. For a 0.1 mol scale reaction yielding a diester, exactly 0.2 mol of water (3.6 mL) must be generated. Maintain reflux until the aqueous layer in the trap plateaus precisely at ~3.6 mL.

-

Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (3 × 50 mL). Causality: The mild base neutralizes the p-TSA catalyst and deprotonates any trace unreacted sebacic acid or monoester, pulling them into the aqueous waste layer and leaving the hydrophobic diester in the organic phase.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to yield the crude diester.

Route B: Biocatalytic (Enzymatic) Esterification

Enzymatic esterification utilizing immobilized lipases (e.g., Novozym 435) has emerged as a highly productive alternative, achieving >86% conversion at mild temperatures while eliminating acidic byproducts[3].

Reagents:

-

Sebacic Acid: 2.02 g (10 mmol, 1.0 eq)

-

Isoamyl Alcohol: 3.52 g (40 mmol, 4.0 eq)

-

Novozym 435 (Candida antarctica Lipase B): 0.2 g (10% w/w relative to sebacic acid)

-

Molecular Sieves (4Å): 1.0 g

Step-by-Step Workflow:

-

Preparation: In a 50 mL jacketed glass reactor, combine sebacic acid and isoamyl alcohol. Causality: An acid-to-alcohol molar ratio of 1:4 is utilized. Studies indicate that while higher alcohol concentrations push the equilibrium forward, ratios exceeding 1:4 can competitively inhibit the active site of the lipase[3].

-

Enzyme Addition: Introduce the Novozym 435 beads and the 4Å molecular sieves. Causality: Molecular sieves act as a physical water scavenger. Unlike vacuum distillation, sieves remove water without stripping the volatile isoamyl alcohol or inducing shear stress on the immobilized enzyme.

-

Incubation: Stir the mixture gently at 45–50 °C for 4 hours. Causality: This specific temperature window maximizes the kinetic energy of the substrates without surpassing the thermal denaturation threshold of the lipase protein structure[3].

-

Self-Validation Check: Enzymatic reactions lack the visual cue of azeotropic water separation. To validate completion, withdraw a 0.1 mL aliquot and perform a rapid acid-base titration using 0.1 M KOH. The reaction is complete when the Acid Value drops below 2 mg KOH/g, confirming >98% conversion of the carboxylic acid moieties.

-

Isolation: Filter the mixture through a coarse glass frit to recover the enzyme and sieves. The excess isoamyl alcohol is removed under reduced pressure to yield the pure diester.

Quantitative Data & Process Optimization

The following table summarizes the optimized parameters for both synthetic routes, allowing researchers to select the appropriate methodology based on their specific purity and scale requirements.

| Parameter | Route A (Chemical / p-TSA) | Route B (Biocatalytic / Lipase) |

| Catalyst Loading | 5 mol% | 10% w/w |

| Operating Temperature | 110–120 °C (Reflux) | 45–50 °C |

| Optimal Molar Ratio (Acid:Alcohol) | 1:3 | 1:4 |

| Reaction Time | 4–6 hours | 2–4 hours |

| Water Sequestration Method | Azeotropic Distillation (Dean-Stark) | 4Å Molecular Sieves |

| Typical Yield | 85–90% | 86–92% |

| Primary Impurity Risk | Isoamyl ether, trace monoester | Unreacted alcohol (easily evaporated) |

Analytical Validation

To ensure the trustworthiness of the synthesized Bis(3-methylbutyl) sebacate, the structural identity and purity must be confirmed through a structured analytical workflow.

Analytical validation workflow for confirming diester purity and structure.

Validation Metrics:

-

Thin-Layer Chromatography (TLC): Using a mobile phase of Hexane:Ethyl Acetate (8:2), the disappearance of the highly polar sebacic acid (baseline) and the intermediate monoester confirms reaction completion. The diester will elute with a high Rf value (~0.7).

-

FT-IR Spectroscopy: Successful esterification is validated by the complete disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the emergence of a sharp, intense ester carbonyl (C=O) stretch at approximately 1735 cm⁻¹.

-

¹H-NMR Spectroscopy (CDCl₃): The diagnostic signal is the shift of the α -protons of isoamyl alcohol. In the free alcohol, these protons appear as a triplet near 3.6 ppm. Upon successful esterification, the electron-withdrawing effect of the newly formed ester bond shifts these protons downfield to a distinct triplet at ~4.1 ppm.

References

- Source: Chemical Science Review and Letters (chesci.com)

- Source: Industrial & Engineering Chemistry Research (researchgate.net)

- Source: Indian Institute of Science (iisc.ac.in)

Sources

Technical Support Center: Optimizing Bis(3-methylbutyl) Sebacate Concentration in Polymer Blends

Welcome to the technical support center for the application and optimization of Bis(3-methylbutyl) sebacate in your polymer blend formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to accelerate your research and development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of Bis(3-methylbutyl) sebacate as a plasticizer.

Q1: What is Bis(3-methylbutyl) sebacate and what is its primary function in a polymer blend?

Bis(3-methylbutyl) sebacate is a specialty plasticizer, an ester of sebacic acid and isoamyl alcohol. Its primary role in a polymer blend is to increase the flexibility and reduce the brittleness of the polymer matrix.[1] It achieves this by inserting itself between the polymer chains, which reduces the intermolecular forces and increases the free volume, thereby lowering the glass transition temperature (Tg) of the polymer.[1][2] A lower Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature.

Q2: In which types of polymers is Bis(3-methylbutyl) sebacate typically used?

While specific data for Bis(3-methylbutyl) sebacate is emerging, sebacate esters, in general, are known for their excellent compatibility with a variety of polymers.[1] They are particularly well-suited for biodegradable and biocompatible polymers commonly used in biomedical and pharmaceutical applications, such as:

-

Poly(lactic acid) (PLA): To counteract its inherent brittleness.[1][3]

-

Poly(lactic-co-glycolic acid) (PLGA): To modify its mechanical properties and drug release kinetics.

-

Polycaprolactone (PCL): To enhance its flexibility for applications like soft tissue engineering scaffolds.

-

Polyvinyl Chloride (PVC): As a bio-based alternative to traditional phthalate plasticizers.[1]

Q3: How do I predict the compatibility of Bis(3-methylbutyl) sebacate with my polymer?

Q4: What are the potential advantages of using a bio-based plasticizer like Bis(3-methylbutyl) sebacate?

The use of bio-based plasticizers is driven by the increasing demand for sustainable and biocompatible materials. Key advantages include:

-

Biodegradability: They are designed to degrade in biological environments, which is critical for applications like drug delivery and temporary medical implants.

-

Biocompatibility: Derived from natural sources, they often exhibit lower toxicity compared to traditional petroleum-based plasticizers.[1]

-

Improved Safety Profile: They can be a viable alternative to phthalate-based plasticizers, which have raised health and environmental concerns.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the optimization of Bis(3-methylbutyl) sebacate concentration in polymer blends.

Issue 1: Poor Mechanical Properties (Brittleness, Low Elongation at Break)

Symptoms: The final polymer blend is brittle, cracks easily under stress, and exhibits low elongation at break.

Probable Causes & Solutions:

| Probable Cause | Scientific Rationale | Troubleshooting Steps |

| Insufficient Plasticizer Concentration | The concentration of Bis(3-methylbutyl) sebacate is too low to effectively increase the free volume between polymer chains and lower the Tg. | 1. Incremental Increase: Increase the concentration of Bis(3-methylbutyl) sebacate in small increments (e.g., 2.5% w/w). 2. Monitor Tg: Use Differential Scanning Calorimetry (DSC) to monitor the decrease in Tg with increasing plasticizer concentration. A significant drop in Tg is a good indicator of effective plasticization. 3. Mechanical Testing: Perform tensile testing to measure the elongation at break and tensile modulus. An increase in elongation and a decrease in modulus will confirm improved flexibility. |

| Poor Plasticizer Dispersion | The plasticizer is not uniformly distributed throughout the polymer matrix, leading to localized areas of high and low plasticizer concentration. This results in inconsistent mechanical properties. | 1. Optimize Mixing Parameters: In melt blending, ensure the screw speed and temperature profile are optimized for homogenous mixing. 2. Solvent Casting Considerations: If using a solvent casting method, ensure both the polymer and plasticizer are fully dissolved in a common solvent before casting. 3. Characterize Morphology: Use Scanning Electron Microscopy (SEM) to visualize the fracture surface of the blend. A smooth, uniform surface generally indicates good dispersion, while a rough, phase-separated surface suggests poor dispersion. |

| Plasticizer-Polymer Incompatibility | Despite being a sebacate ester, there might be some degree of immiscibility with the specific polymer, especially at higher concentrations. | 1. Re-evaluate Solubility Parameters: If possible, calculate the solubility parameters of both components to assess their theoretical compatibility. 2. Consider a Compatibilizer: For immiscible blends, the addition of a small amount of a compatibilizer (e.g., a block copolymer) can improve interfacial adhesion. |

Issue 2: Phase Separation or Plasticizer Leaching

Symptoms: The surface of the polymer blend feels oily or tacky to the touch. Over time, a liquid film may appear on the surface. The mechanical properties of the blend may also change over time.

Probable Causes & Solutions:

| Probable Cause | Scientific Rationale | Troubleshooting Steps |

| Plasticizer Concentration Exceeds Solubility Limit | The amount of Bis(3-methylbutyl) sebacate is above its saturation point in the polymer matrix, leading to phase separation and migration to the surface. | 1. Reduce Plasticizer Concentration: Systematically decrease the concentration of the plasticizer until the surface tackiness is eliminated. 2. Leaching Study: Conduct a leaching study by immersing the polymer blend in a relevant solvent (e.g., phosphate-buffered saline for biomedical applications) and quantifying the amount of leached plasticizer over time using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[8] |

| High Mobility of Plasticizer | The molecular weight of Bis(3-methylbutyl) sebacate (342.51 g/mol ) is relatively low, which can lead to higher diffusion rates out of the polymer matrix.[][10] | 1. Consider a Higher Molecular Weight Plasticizer: If leaching is a persistent issue, a plasticizer with a higher molecular weight may be more suitable as larger molecules have lower diffusion coefficients.[2][11] 2. Introduce Crosslinking: For thermoset systems, increasing the crosslink density of the polymer matrix can create a more tortuous path for the plasticizer to diffuse, thereby reducing leaching. |

| Environmental Factors | Elevated temperatures can increase the mobility of the plasticizer and accelerate leaching. Exposure to certain liquids can also facilitate extraction. | 1. Assess Storage and Use Conditions: Evaluate the environmental conditions the final product will be exposed to. 2. Accelerated Aging Study: Perform an accelerated aging study at elevated temperatures to assess the long-term stability of the plasticized blend. |

Issue 3: Inconsistent Drug Release Profile (for Drug Delivery Applications)

Symptoms: The drug release from the polymer matrix is too fast (burst release) or erratic and not reproducible.

Probable Causes & Solutions:

| Probable Cause | Scientific Rationale | Troubleshooting Steps |

| Excessive Plasticization | A high concentration of Bis(3-methylbutyl) sebacate can significantly increase the free volume and chain mobility of the polymer, leading to a more permeable matrix and faster drug diffusion. | 1. Correlate Plasticizer Concentration with Release Rate: Systematically vary the plasticizer concentration and measure the corresponding drug release profile. 2. DSC Analysis: A very low Tg can indicate a highly mobile polymer matrix, which may correlate with a high burst release. |

| Plasticizer-Drug Interaction | The plasticizer may interact with the encapsulated drug, potentially affecting its solubility within the polymer matrix and its partitioning into the release medium. | 1. Assess Drug Solubility: Determine the solubility of the drug in both the plasticized and unplasticized polymer. 2. Spectroscopic Analysis: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to look for any changes in the characteristic peaks of the drug and polymer in the presence of the plasticizer, which might suggest interactions. |

| Phase Separation Affecting Diffusion Pathways | If the plasticizer is not miscible, it can form domains within the polymer matrix. These domains can act as channels for rapid drug release or as barriers, leading to unpredictable release profiles. | 1. Microscopic Evaluation: Use techniques like Atomic Force Microscopy (AFM) or SEM to visualize the morphology of the drug-loaded polymer blend. 2. Optimize Formulation for Homogeneity: Refer to the troubleshooting steps for poor plasticizer dispersion to create a more homogenous system. |

Section 3: Experimental Protocols & Workflows

Protocol 1: Determining the Optimal Concentration of Bis(3-methylbutyl) Sebacate in a PLA Film (Solvent Casting)

-

Preparation of Stock Solutions:

-

Prepare a 10% (w/v) solution of PLA in a suitable solvent (e.g., dichloromethane or chloroform).

-

Prepare a 10% (w/v) solution of Bis(3-methylbutyl) sebacate in the same solvent.

-

-

Formulation of Blends:

-

In separate glass vials, prepare a series of blends with varying concentrations of Bis(3-methylbutyl) sebacate (e.g., 0%, 5%, 10%, 15%, 20% w/w with respect to the polymer).

-

Ensure the total polymer concentration in each vial remains constant.

-

-

Film Casting:

-

Pour each solution into a level petri dish or onto a glass plate.

-

Cover the setup to allow for slow solvent evaporation, which helps in forming a uniform film.

-

Once the solvent has completely evaporated, place the films in a vacuum oven at a temperature slightly above the solvent's boiling point to remove any residual solvent.

-

-

Characterization:

-

Visual Inspection: Observe the films for transparency, homogeneity, and any signs of phase separation (e.g., cloudiness, oily surface).

-

Thermal Analysis (DSC): Determine the glass transition temperature (Tg) of each film. A decrease in Tg with increasing plasticizer concentration indicates effective plasticization.

-

Mechanical Testing: Perform tensile tests to measure tensile strength, Young's modulus, and elongation at break.

-

Morphological Analysis (SEM): Examine the cross-sectional morphology of the films to assess the dispersion of the plasticizer.

-

Workflow for Troubleshooting Brittleness in a Polymer Blend

Section 4: Data Summary

The following table summarizes representative data on the effect of sebacate esters on the properties of PLA. While this data is for Di(2-ethylhexyl) sebacate (DEHSe), it provides a good starting point for understanding the expected effects of Bis(3-methylbutyl) sebacate.

| Property | Neat PLA | PLA + 10% DEHSe |

| Glass Transition Temp. (Tg) | ~60 °C | ~45-50 °C |

| Tensile Strength | High | Reduced |

| Elongation at Break | Low (~5%) | Significantly Increased (~35%)[3] |

| Young's Modulus | High | Reduced |

Note: The exact values will depend on the specific grade of PLA and the processing conditions.

Section 5: Concluding Remarks

The successful incorporation of Bis(3-methylbutyl) sebacate into polymer blends requires a systematic approach to optimization. By understanding the fundamental principles of plasticization and by methodically troubleshooting any issues that arise, researchers can effectively tailor the properties of their polymer blends to meet the demands of their specific applications. This guide provides a framework for this process, and we encourage you to adapt these principles to your unique experimental context.

References

-

Jarray, A., Gerbaud, V., & Hemati, M. (2017). Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. CORE. Available at: [Link]

-

Jarray, A., Gerbaud, V., & Hemati, M. (2016). Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. ResearchGate. Available at: [Link]

-

Jarray, A., Gerbaud, V., & Hemati, M. (2016). Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. HAL Open Science. Available at: [Link]

-

Jarray, A., Gerbaud, V., & Hemati, M. (Year not available). Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. ResearchGate. Available at: [Link]

-